molecular formula C27H25N3O2S B11432452 3-(4-ethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-ethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11432452
M. Wt: 455.6 g/mol
InChI Key: VFUCALUNLJHELG-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with various functional groups such as an ethylphenyl group, a methoxynaphthalenyl group, and a carbonitrile group. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and thiourea, under acidic conditions to form the pyrido[2,1-b][1,3,5]thiadiazine core.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride.

    Attachment of the Methoxynaphthalenyl Group: This step involves a nucleophilic aromatic substitution reaction where the methoxynaphthalenyl group is introduced using 2-methoxynaphthalene and a strong base like sodium hydride.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent like sodium cyanide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthalenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Its structural features make it a candidate for screening in various bioassays to identify potential therapeutic properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a subject of interest for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities for various applications.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s ability to modulate these targets can lead to various biological effects, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 3-(4-ethylphenyl)-8-(2-hydroxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

The uniqueness of 3-(4-ethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups and its structural framework. This unique combination allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H25N3O2S

Molecular Weight

455.6 g/mol

IUPAC Name

3-(4-ethylphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C27H25N3O2S/c1-3-18-8-11-20(12-9-18)29-16-30-25(31)14-22(23(15-28)27(30)33-17-29)26-21-7-5-4-6-19(21)10-13-24(26)32-2/h4-13,22H,3,14,16-17H2,1-2H3

InChI Key

VFUCALUNLJHELG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC5=CC=CC=C54)OC

Origin of Product

United States

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